molecular formula C19H19ClFN5O2 B11467073 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11467073
M. Wt: 403.8 g/mol
InChI Key: RCUVCDVVGNIPIR-UHFFFAOYSA-N
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Description

3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrrolidine-2,5-dione core, a 4-fluorophenyl group, and a 6-chloropyridazin-3-yl substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Synthesis of the Piperidine Moiety: The piperidine ring is synthesized separately, often through hydrogenation of pyridine derivatives.

    Attachment of the 6-Chloropyridazin-3-yl Group: This involves the chlorination of pyridazine followed by coupling with the piperidine ring.

    Final Coupling: The synthesized intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can be employed to modify the pyrrolidine-2,5-dione core.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular uptake.

Medicine

The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structure suggests it could be a candidate for drug development targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-one
  • Lenalidomide
  • Indole Derivatives

Uniqueness

Compared to similar compounds, 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione stands out due to its unique combination of structural features. The presence of both a pyrrolidine-2,5-dione core and a 6-chloropyridazin-3-yl substituted piperidine moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H19ClFN5O2

Molecular Weight

403.8 g/mol

IUPAC Name

3-[[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H19ClFN5O2/c20-16-5-6-17(24-23-16)25-9-7-13(8-10-25)22-15-11-18(27)26(19(15)28)14-3-1-12(21)2-4-14/h1-6,13,15,22H,7-11H2

InChI Key

RCUVCDVVGNIPIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=NN=C(C=C4)Cl

Origin of Product

United States

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